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molecular formula C19H22N2O B8489072 8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one

8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one

Cat. No. B8489072
M. Wt: 294.4 g/mol
InChI Key: FFPNHJGVDHHGJN-UHFFFAOYSA-N
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Patent
US07390820B2

Procedure details

A solution of the nitro compound (Step D, 100 mg, 0.31 mmol) and EtOAc (5 mL) was hydrogenated over 10% Pd/C (20 mg) at atmospheric pressure and RT. After 3 h, the mixture was filtered through Celite® and concentrated in vacuo. Purification by silica flash chromatography (0-15% EtOAc:hexane) gave the desired compound as a white solid. MS m/e 295 (M+H)+. Calc'd for C19H22N2O-294.17.
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:20][CH2:19][C:18]3[C:13](=[C:14]([N+:21]([O-])=O)[CH:15]=[CH:16][CH:17]=3)[C:12]2=[O:24])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]>[Pd].CCOC(C)=O>[NH2:21][C:14]1[CH:15]=[CH:16][CH:17]=[C:18]2[C:13]=1[C:12](=[O:24])[N:11]([C:8]1[CH:9]=[CH:10][C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:6][CH:7]=1)[CH2:20][CH2:19]2

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)N1C(C2=C(C=CC=C2CC1)[N+](=O)[O-])=O
Step Two
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by silica flash chromatography (0-15% EtOAc:hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=CC=C2CCN(C(C12)=O)C1=CC=C(C=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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